![molecular formula C17H14N2O3 B2554025 Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate CAS No. 922925-89-1](/img/structure/B2554025.png)
Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate
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Overview
Description
Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a pyridazine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to have antioxidant activity and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate in lab experiments is its potential applications in various research fields, including medicinal chemistry, catalysis, and cancer research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate. One direction is to further study its mechanism of action and identify potential targets for its anti-cancer and anti-inflammatory activities. Another direction is to explore its potential applications in catalysis and medicinal chemistry. Additionally, future research could focus on developing safer and more effective derivatives of this compound for use in various research fields.
Synthesis Methods
Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate can be synthesized using various methods, including the reaction of 3-(naphthalen-1-yl)-1H-pyridazine-6-carboxylic acid with methyl chloroacetate in the presence of a base such as triethylamine. Other methods include the reaction of 3-(naphthalen-1-yl)-1H-pyridazine-6-carboxylic acid with methyl bromoacetate in the presence of a palladium catalyst and the reaction of 3-(naphthalen-1-yl)-1H-pyridazine-6-carboxylic acid with methyl iodide in the presence of a base.
Scientific Research Applications
Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate has various scientific research applications, including its use as a fluorescent probe for detecting nitric oxide in biological systems. This compound has also been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and medicinal chemistry. Additionally, this compound has been studied for its potential anti-cancer and anti-inflammatory activities.
properties
IUPAC Name |
methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-17(21)11-19-16(20)10-9-15(18-19)14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAVWOCHKMJRDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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